molecular formula C12H11N3O B1262141 N-[(pyridin-2-yl)methyl]pyridine-2-carboxamide

N-[(pyridin-2-yl)methyl]pyridine-2-carboxamide

Cat. No.: B1262141
M. Wt: 213.23 g/mol
InChI Key: XFCNONBSOUKXCY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[(pyridin-2-yl)methyl]pyridine-2-carboxamide is a compound that belongs to the class of pyridine derivatives. These compounds are known for their diverse applications in various fields, including medicinal chemistry, due to their unique structural properties. The presence of the pyridine ring imparts significant chemical reactivity and biological activity to the compound.

Properties

Molecular Formula

C12H11N3O

Molecular Weight

213.23 g/mol

IUPAC Name

N-(pyridin-2-ylmethyl)pyridine-2-carboxamide

InChI

InChI=1S/C12H11N3O/c16-12(11-6-2-4-8-14-11)15-9-10-5-1-3-7-13-10/h1-8H,9H2,(H,15,16)

InChI Key

XFCNONBSOUKXCY-UHFFFAOYSA-N

Canonical SMILES

C1=CC=NC(=C1)CNC(=O)C2=CC=CC=N2

Synonyms

N-(2-picolyl)picolinamide
pmpH cpd

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(pyridin-2-yl)methyl]pyridine-2-carboxamide typically involves the reaction of pyridine-2-carboxylic acid with pyridin-2-ylmethanamine. This reaction is often carried out in the presence of coupling agents such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond . The reaction is usually performed under anhydrous conditions and at room temperature to ensure high yield and purity of the product.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, leading to consistent product quality and higher efficiency . The use of automated systems also minimizes human error and enhances safety during production.

Chemical Reactions Analysis

Types of Reactions

N-[(pyridin-2-yl)methyl]pyridine-2-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogens or alkylating agents in the presence of a base like sodium hydroxide.

Major Products Formed

Scientific Research Applications

N-[(pyridin-2-yl)methyl]pyridine-2-carboxamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-[(pyridin-2-yl)methyl]pyridine-2-carboxamide involves its interaction with specific molecular targets. In biological systems, the compound can bind to enzymes and inhibit their activity, leading to the disruption of essential cellular processes. For example, it can inhibit the activity of bacterial enzymes, leading to the death of bacterial cells . In cancer cells, the compound can interfere with signaling pathways that regulate cell growth and division, thereby inhibiting tumor growth .

Comparison with Similar Compounds

N-[(pyridin-2-yl)methyl]pyridine-2-carboxamide can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific structural features, which allow it to form stable complexes with metal ions and exhibit significant biological activity.

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